5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (molecular formula: C₁₄H₁₂ClN₄O₃) is a heterocyclic compound featuring an oxazole core substituted with a furan-2-yl group at position 2 and a 4-(2-chloroacetyl)piperazine moiety at position 3. The chloroacetyl group on the piperazine ring introduces electrophilicity, enabling nucleophilic substitution reactions, which may be leveraged in drug design for covalent targeting .
This compound has been listed in screening libraries (e.g., ChemDiv) but is currently discontinued, limiting its commercial availability . Its structural complexity and modular design suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π interactions (via the furan ring) or covalent binding (via the chloroacetyl group).
Properties
IUPAC Name |
5-[4-(2-chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPRILNQVBYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with piperazine to form 2-chloroacetylpiperazine. This intermediate is then reacted with 2-furyl isocyanate to form the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals.
Anticancer Activity
Research has shown that compounds containing oxazole and piperazine structures exhibit promising anticancer properties. The unique combination of these moieties in 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile may enhance its efficacy against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways .
Antimicrobial Properties
The furan and oxazole rings are known for their antimicrobial activities. Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. It may serve as a lead compound for developing new antibiotics to combat resistant strains of bacteria .
Pharmacological Insights
The pharmacological profile of this compound suggests potential uses as:
CNS Agents
Given the piperazine component, the compound may interact with neurotransmitter systems, indicating potential CNS activity. Research into its effects on anxiety and depression models could pave the way for novel anxiolytic or antidepressant therapies .
Anti-inflammatory Agents
Oxazoles are often associated with anti-inflammatory effects. The compound could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound's unique structure may lend itself to material science innovations.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Its chemical reactivity allows for functionalization in polymer synthesis, potentially leading to advanced materials with tailored properties for specific applications .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in specific cancer cell lines; mechanism involves apoptosis signaling pathways. |
| Study 2 | Antimicrobial Properties | Demonstrated significant antibacterial activity against resistant strains; potential lead for new antibiotics. |
| Study 3 | Pharmacological Insights | Suggested CNS activity; potential for development as an anxiolytic agent based on preliminary models. |
Mechanism of Action
The mechanism of action of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This compound can also interact with DNA, potentially leading to the disruption of cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
Key Insights :
- Removal of the chloroacetyl group (as in ) eliminates covalent binding capacity but may improve solubility due to reduced lipophilicity.
Modifications on the Piperazine Ring
| Compound Name | Piperazine Substituent | Molecular Formula | Notable Features | Evidence ID |
|---|---|---|---|---|
| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | 3-Chlorobenzoyl | C₁₉H₁₅ClN₄O₃ | Bulky aromatic group; increased lipophilicity | |
| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | 2-Fluorobenzoyl | C₂₁H₁₅F₂N₄O₃ | Fluorine atoms enhance metabolic stability | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | C₁₅H₁₇N₃O₂ | Amino group improves basicity and solubility |
Key Insights :
Biological Activity
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile, a compound with the CAS number 1031130-76-3, has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 320.73 g/mol. The compound features a piperazine ring substituted with a chloroacetyl group and a furan moiety connected to an oxazole ring.
Structural Data
| Property | Value |
|---|---|
| CAS Number | 1031130-76-3 |
| Molecular Formula | C14H13ClN4O3 |
| Molecular Weight | 320.73 g/mol |
| SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N |
| InChI | InChI=1S/C14H13ClN4O3/c15-8-12(20)18-3-5-19(6-4-18)14-10(9-16)17-13(22-14)11-2-1-7-21-11/h1-2,7H,3-6,8H2 |
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds suggests that oxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing piperazine and furan moieties often demonstrate potent activity against various microbial strains. The specific biological activity of this compound remains underexplored in published literature.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that compounds with similar structural features may possess cytotoxic effects against cancer cell lines. For example, derivatives containing oxazole rings have been reported to inhibit the growth of human cancer cell lines such as HeLa and MCF7. However, specific data on the cytotoxicity of this compound is currently lacking.
Case Study: Synthesis and Evaluation of Similar Compounds
A study focused on synthesizing various oxazole derivatives evaluated their antimicrobial and cytotoxic properties. The results indicated that certain substitutions on the oxazole ring significantly influenced biological activity. Although this study did not include this compound directly, it provides a framework for understanding how structural modifications can affect activity.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-y) | Unknown | Unknown |
| 5-(piperazinyl)-oxazole derivative | Moderate | 25 µM |
| Furan-based oxazole derivative | High | 10 µM |
Q & A
Q. How to design SAR studies for piperazine derivatives of this compound?
- Methodological Answer : Systematically vary substituents on the piperazine ring (e.g., methyl, benzyl, or acetyl groups) and evaluate changes in target binding (e.g., IC shifts). Use parallel synthesis techniques to generate analogs efficiently. Corrogate data with Hammett substituent constants (σ) to quantify electronic effects .
Q. What in vitro assays best prioritize analogs for in vivo testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
